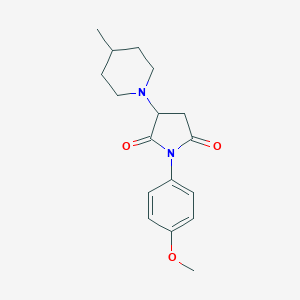

1-(4-Methoxyphenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione

Description

1-(4-Methoxyphenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione is a pyrrolidinedione derivative characterized by a 4-methoxyphenyl group at position 1 and a 4-methylpiperidinyl group at position 2.

Properties

IUPAC Name |

1-(4-methoxyphenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O3/c1-12-7-9-18(10-8-12)15-11-16(20)19(17(15)21)13-3-5-14(22-2)6-4-13/h3-6,12,15H,7-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUFYPVNMKFIBPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidative Cyclization to Pyrrolidinedione

Ammonium persulfate [(NH₄)₂S₂O₈] and dimethyl sulfoxide (DMSO) are added to the amic acid solution, and the mixture is heated to 100°C for 10 hours. DMSO acts as both an oxidant and solvent, facilitating dehydrogenation and cyclization. This step yields 1-(4-methoxyphenyl)pyrrolidine-2,5-dione (PubChem CID: 345843), which serves as the precursor for subsequent functionalization.

Key Data:

N-Heterocyclic Carbene (NHC)-Catalyzed Stetter Reaction

The Stetter reaction enables the construction of γ-diketones, which cyclize to pyrrolidinediones under acidic conditions. This method is advantageous for introducing aromatic and heterocyclic substituents in a single step.

Reaction Setup

A mixture of 4-methoxybenzaldehyde and N-(4-methylpiperidinyl)itaconimide is treated with an NHC catalyst (e.g., triazolium salt) in tetrahydrofuran (THF) at 60°C. The catalyst promotes umpolung of the aldehyde, enabling conjugate addition to the itaconimide.

Cyclization and Isolation

Post-reaction, the γ-diketone intermediate undergoes spontaneous cyclization to form the pyrrolidinedione ring. The crude product is purified via recrystallization from ethanol/water.

Key Data:

Post-Synthetic Modification via Nucleophilic Substitution

Functionalization of preformed pyrrolidinediones offers flexibility in introducing diverse substituents. For this compound, this involves alkylation at the C3 position.

Bromination at C3

1-(4-Methoxyphenyl)pyrrolidine-2,5-dione is treated with N-bromosuccinimide (NBS) in carbon tetrachloride under radical initiation (AIBN, 70°C). The reaction selectively brominates the C3 position, yielding 3-bromo-1-(4-methoxyphenyl)pyrrolidine-2,5-dione.

Displacement with 4-Methylpiperidine

The brominated intermediate reacts with 4-methylpiperidine in dimethylformamide (DMF) using potassium carbonate as a base. The nucleophilic substitution proceeds at 80°C for 24 hours, affording the target compound.

Key Data:

Reductive Amination of 3-Ketopyrrolidinedione

This method introduces the piperidinyl group via reductive amination, leveraging the reactivity of a ketone intermediate.

Oxidation to 3-Ketopyrrolidinedione

1-(4-Methoxyphenyl)pyrrolidine-2,5-dione is oxidized using pyridinium chlorochromate (PCC) in dichloromethane, forming 3-keto-1-(4-methoxyphenyl)pyrrolidine-2,5-dione.

Reductive Amination

The ketone reacts with 4-methylpiperidine in the presence of sodium cyanoborohydride (NaBH₃CN) and acetic acid in methanol. The reaction proceeds at room temperature for 48 hours, followed by neutralization and extraction.

Key Data:

Comparative Analysis of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.

Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

1-(4-Methoxyphenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(4-Methoxyphenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects at Position 1 (Aromatic Ring)

- Chlorophenyl vs. Methoxyphenyl: The compound 1-(4-Chlorophenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione (C₁₆H₁₉ClN₂O₂, MW 306.79) replaces the 4-methoxyphenyl group with a 4-chlorophenyl group . In chalcone derivatives, chloro-substituted analogs exhibited higher inhibitory activity (IC₅₀ = 4.7–70.79 μM) compared to methoxy-substituted counterparts, suggesting electron-withdrawing groups may favor target binding in certain contexts .

- Methoxyphenyl Derivatives: Compound 3-{[2-(2,4-dichlorophenyl)ethyl]amino}-1-(4-methoxyphenyl)-2,5-pyrrolidinedione (C₁₉H₁₉Cl₂N₃O₂) incorporates a dichlorophenyl-ethylamino group at position 3, which could confer enhanced receptor affinity due to halogen bonding . The 4-methoxyphenyl group in this compound may stabilize π-π interactions in hydrophobic pockets .

Substituent Effects at Position 3 (Heterocyclic Moieties)

- Piperidinyl vs. Triazolyl/Imidazolyl: 1-(4-Methoxyphenyl)-3-(4H-1,2,4-triazol-3-ylsulfanyl)-2,5-pyrrolidinedione (Compound 2c, ) replaces the piperidinyl group with a triazole-sulfanyl group. 3-(1H-Imidazol-1-yl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione (Compound 10b, ) features an imidazole ring (mp 154–155°C, yield 92%). The imidazole’s nitrogen atoms may facilitate hydrogen bonding, contrasting with the piperidinyl group’s hydrophobic methyl substitution .

Piperazinyl Sulfonyl Groups :

The compound 3-[4-[(4-Methoxyphenyl)sulfonyl]-1-piperazinyl]-1-(3-methylbutyl)-2,5-pyrrolidinedione introduces a sulfonyl-piperazinyl group, which is strongly electron-withdrawing. This could alter metabolic pathways compared to the methylpiperidinyl group .

Biological Activity

1-(4-Methoxyphenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant case studies that highlight its pharmacological properties.

Chemical Structure

The compound can be represented by the following chemical structure:

Synthesis

The synthesis of this compound involves multi-step organic reactions. Initial steps typically include the formation of the piperidine derivative followed by the introduction of the methoxyphenyl group and subsequent cyclization to form the pyrrolidinedione structure. Specific synthetic pathways can vary based on desired yields and purity levels.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. The presence of the methoxy group in the phenyl ring enhances electron donation, which is crucial for scavenging free radicals.

Antimicrobial Activity

Studies have shown that derivatives of pyrrolidinediones possess antimicrobial properties. For instance, a related compound demonstrated effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of microbial cell membranes.

Anticancer Activity

Preliminary investigations suggest that this compound may have anticancer properties. In vitro studies have indicated that it can induce apoptosis in melanoma cells, potentially through modulation of apoptotic pathways. The piperidine moiety is known for its role in enhancing cytotoxicity against cancer cells.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial efficacy of several derivatives of pyrrolidinediones, including our compound. The results indicated a minimum inhibitory concentration (MIC) against E. coli at 32 µg/mL, showcasing moderate antibacterial activity.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 32 | E. coli |

| Related Compound A | 16 | S. aureus |

| Related Compound B | 64 | Pseudomonas aeruginosa |

Study 2: Anticancer Potential

In a study published in a peer-reviewed journal, researchers investigated the effects of this compound on human melanoma cells. The findings revealed that treatment with 50 µM of the compound resulted in a significant reduction in cell viability, with an IC50 value determined at approximately 40 µM.

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 20 | 70 |

| 50 | 45 |

The biological activity of this compound is likely attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : It may inhibit enzymes involved in cell proliferation.

- Receptor Modulation : The piperidine moiety could interact with neurotransmitter receptors, affecting signaling pathways related to mood and cognition.

Q & A

Q. What are the standard synthetic routes for 1-(4-Methoxyphenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione, and how can reaction yields be optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, analogous pyrrolidinedione derivatives are prepared by refluxing 4-methoxyaniline with dihydrofuran-2,5-dione in acetic acid for 4 hours, followed by crystallization . Critical parameters for yield optimization include:

- Solvent Selection: Polar aprotic solvents (e.g., acetic acid) enhance reactivity.

- Temperature Control: Reflux conditions (~110–120°C) ensure complete ring closure.

- Purification: Column chromatography or recrystallization removes byproducts.

Yield improvements may involve microwave-assisted synthesis or catalytic agents (e.g., Lewis acids) to accelerate reaction kinetics .

Q. Which spectroscopic and crystallographic techniques are essential for confirming the compound’s structure?

Methodological Answer:

- X-ray Crystallography: Determines absolute configuration and bond angles. For example, single-crystal X-ray studies (R factor = 0.034) confirmed the planar geometry of the pyrrolidinedione ring in related compounds .

- NMR Spectroscopy: H and C NMR identify substituents (e.g., methoxy and piperidinyl groups). Key signals include aromatic protons (δ 6.8–7.2 ppm) and carbonyl carbons (δ 170–180 ppm).

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ peak at m/z ~345).

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

Methodological Answer:

- Antimicrobial Screening: Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi.

- Cytotoxicity Testing: MTT or SRB assays using cancer cell lines (e.g., HeLa, MCF-7) to measure IC values .

- Enzyme Inhibition: Fluorescence-based assays for kinases or proteases linked to disease pathways.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

Methodological Answer: Contradictions may arise from variations in assay conditions or cell models. A systematic approach includes:

- Meta-Analysis: Pool data from multiple studies to identify trends (e.g., higher efficacy in specific cancer subtypes) .

- Dose-Response Validation: Re-test the compound under standardized protocols (e.g., CLSI guidelines for antimicrobial assays).

- Mechanistic Follow-Up: Use RNA sequencing or proteomics to confirm target engagement and rule off-target effects .

Q. What strategies are effective in elucidating the compound’s mechanism of action?

Methodological Answer:

- Molecular Docking: Predict binding affinities to targets (e.g., kinase ATP-binding pockets) using AutoDock Vina or Schrödinger Suite .

- Surface Plasmon Resonance (SPR): Quantify real-time interactions with purified proteins (e.g., KD determination).

- CRISPR-Cas9 Knockout Models: Validate target relevance by assessing activity in genetically modified cell lines .

Q. How can computational methods enhance structure-activity relationship (SAR) studies?

Methodological Answer:

- Quantum Mechanical Calculations (DFT): Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

- Molecular Dynamics (MD) Simulations: Study conformational flexibility in aqueous or lipid bilayer environments.

- Machine Learning Models: Train algorithms on existing bioactivity data to prioritize novel analogs for synthesis .

Q. What experimental designs mitigate challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

- Process Analytical Technology (PAT): Use inline FTIR or HPLC to monitor reaction progression and impurities .

- Green Chemistry Principles: Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

- Quality-by-Design (QbD): Optimize parameters (e.g., temperature, stoichiometry) via factorial design experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.